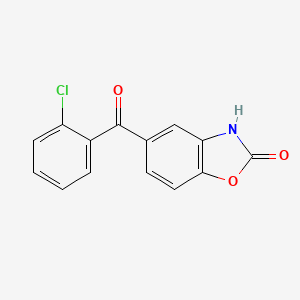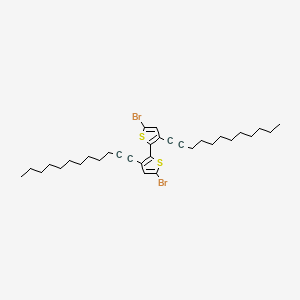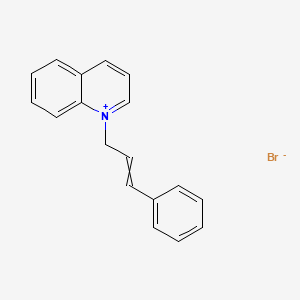
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide typically involves the reaction of quinoline with 3-phenylprop-2-en-1-yl bromide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen, with reagents such as alkyl halides or acyl chlorides, leading to the formation of N-substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives, which are studied for their potential biological activities.
Biology: This compound is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different chemical reactivity.
2-Phenylquinoline: Similar in structure but with the phenyl group attached at a different position, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
162687-64-1 |
|---|---|
Fórmula molecular |
C18H16BrN |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
1-(3-phenylprop-2-enyl)quinolin-1-ium;bromide |
InChI |
InChI=1S/C18H16N.BrH/c1-2-8-16(9-3-1)10-6-14-19-15-7-12-17-11-4-5-13-18(17)19;/h1-13,15H,14H2;1H/q+1;/p-1 |
Clave InChI |
ARGLMEHXACHRIW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


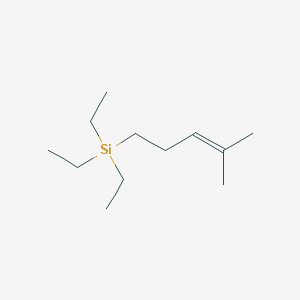


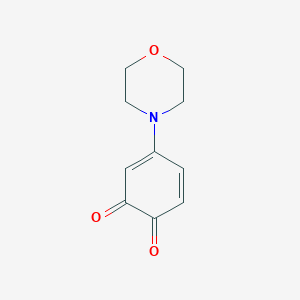
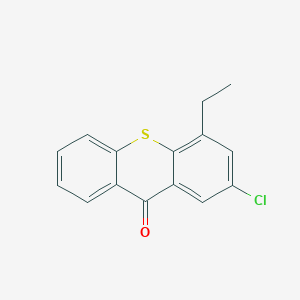
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
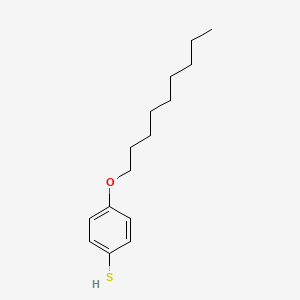
methanethione](/img/structure/B12548969.png)
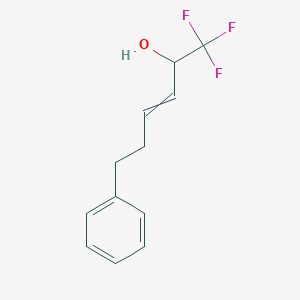
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)
